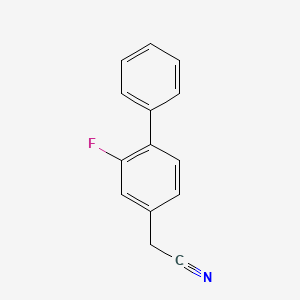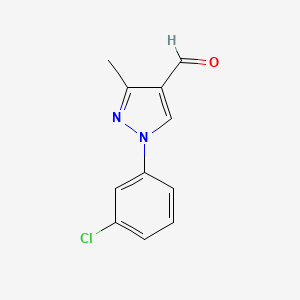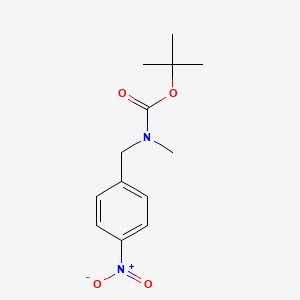
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one is an organic compound with the molecular formula C9H16O It is a cyclic ketone with a methoxy group and two methyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one can be synthesized through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is a common reagent for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclohexenes, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one has several scientific research applications:
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of fragrances and flavoring agents due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its oxidation and reduction reactions can lead to the formation of different functional groups, which can interact with biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-cyclohexen-1-one
- 3-Methyl-2-cyclohexen-1-one
- 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Uniqueness
3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. This functional group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-methoxy-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-4-7(10)6-8(9)11-3/h6H,4-5H2,1-3H3 |
Clave InChI |
KHDBKUGVBDNVAO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)C=C1OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylthiophen-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8514661.png)

![(1S,5R)-2,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B8514681.png)



![tert-butyl 4-[(6-chloropyridin-3-yl)methyl]-3-oxopiperazine-1-carboxylate](/img/structure/B8514700.png)


![4-[2-(3,4-Diaminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene-1,2-diamine](/img/structure/B8514712.png)

![[2-chloro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide](/img/structure/B8514731.png)


